1-(5-bromopyridine-3-carbonyl)-N,N-dimethyl-2,3-dihydroindole-5-sulfonamide
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Overview
Description
1-(5-bromopyridine-3-carbonyl)-N,N-dimethyl-2,3-dihydroindole-5-sulfonamide is a complex organic compound that features a bromopyridine moiety, a carbonyl group, and a sulfonamide group
Preparation Methods
The synthesis of 1-(5-bromopyridine-3-carbonyl)-N,N-dimethyl-2,3-dihydroindole-5-sulfonamide typically involves multiple steps. One common route starts with the bromination of pyridine to form 5-bromopyridine. This intermediate is then subjected to carbonylation to introduce the carbonyl group. The resulting 5-bromopyridine-3-carbonyl compound is then reacted with N,N-dimethyl-2,3-dihydroindole-5-sulfonamide under appropriate conditions to yield the final product .
Chemical Reactions Analysis
1-(5-bromopyridine-3-carbonyl)-N,N-dimethyl-2,3-dihydroindole-5-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The carbonyl group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(5-bromopyridine-3-carbonyl)-N,N-dimethyl-2,3-dihydroindole-5-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is investigated for its potential use in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 1-(5-bromopyridine-3-carbonyl)-N,N-dimethyl-2,3-dihydroindole-5-sulfonamide involves its interaction with specific molecular targets. The bromopyridine moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonamide group can also form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 1-(5-bromopyridine-3-carbonyl)-N,N-dimethyl-2,3-dihydroindole-5-sulfonamide include:
5-bromopyridine-3-carbonyl chloride: This compound is a precursor in the synthesis of the target compound and shares similar reactivity.
1-(5-bromopyridine-3-carbonyl)piperazine: Another compound with a bromopyridine moiety, used in different synthetic applications
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
1-(5-bromopyridine-3-carbonyl)-N,N-dimethyl-2,3-dihydroindole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O3S/c1-19(2)24(22,23)14-3-4-15-11(8-14)5-6-20(15)16(21)12-7-13(17)10-18-9-12/h3-4,7-10H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYFRBGEUIWBNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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